molecular formula C10H11NO2 B3259304 2-(2,6-Dimethoxyphenyl)acetonitrile CAS No. 3166-95-8

2-(2,6-Dimethoxyphenyl)acetonitrile

Cat. No.: B3259304
CAS No.: 3166-95-8
M. Wt: 177.2 g/mol
InChI Key: DMAZHVMFCXDMRL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a nitrile group attached to a benzene ring substituted with two methoxy groups at the 2 and 6 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)acetonitrile typically involves the reaction of 2,6-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAZHVMFCXDMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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